Cas no 2228244-51-5 (3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid)

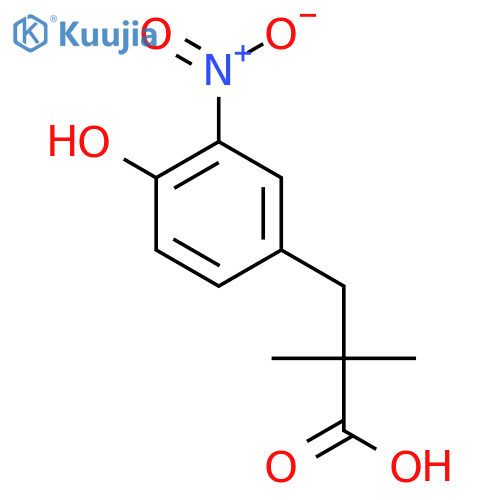

2228244-51-5 structure

商品名:3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid

- 2228244-51-5

- EN300-1766883

-

- インチ: 1S/C11H13NO5/c1-11(2,10(14)15)6-7-3-4-9(13)8(5-7)12(16)17/h3-5,13H,6H2,1-2H3,(H,14,15)

- InChIKey: FCURYPSHMTXTPA-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)(C)CC1C=CC(=C(C=1)[N+](=O)[O-])O)=O

計算された属性

- せいみつぶんしりょう: 239.07937252g/mol

- どういたいしつりょう: 239.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 103Ų

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1766883-0.5g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 0.5g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1766883-5.0g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 5g |

$3065.0 | 2023-05-23 | ||

| Enamine | EN300-1766883-0.05g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 0.05g |

$888.0 | 2023-09-20 | ||

| Enamine | EN300-1766883-1.0g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 1g |

$1057.0 | 2023-05-23 | ||

| Enamine | EN300-1766883-5g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 5g |

$3065.0 | 2023-09-20 | ||

| Enamine | EN300-1766883-2.5g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 2.5g |

$2071.0 | 2023-09-20 | ||

| Enamine | EN300-1766883-0.1g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 0.1g |

$930.0 | 2023-09-20 | ||

| Enamine | EN300-1766883-0.25g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 0.25g |

$972.0 | 2023-09-20 | ||

| Enamine | EN300-1766883-10.0g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 10g |

$4545.0 | 2023-05-23 | ||

| Enamine | EN300-1766883-10g |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |

2228244-51-5 | 10g |

$4545.0 | 2023-09-20 |

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2228244-51-5 (3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬